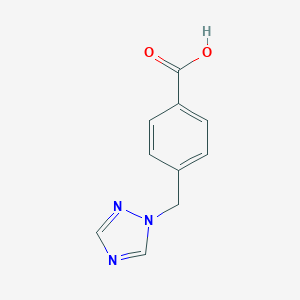

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Übersicht

Beschreibung

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound consists of a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylene bridge. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable candidate for various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the triazole ring with formaldehyde or other methylene donors under acidic or basic conditions.

Coupling with Benzoic Acid: The final step involves coupling the triazole-methylene intermediate with benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Coordination Reactions with Transition Metals

HL exhibits strong chelating capabilities due to its triazole and carboxylate groups, enabling the formation of diverse coordination polymers and metal complexes.

Representative Metal Complexes

Reaction Conditions :

- Solvents : Water, methanol, or DMF under hydrothermal conditions (100–120°C).

- pH : Neutral to slightly acidic.

- Auxiliary Ligands : Bidentate ligands like 4,4′-bis(imidazolyl)biphenyl enhance structural diversity.

Mechanistic Insight :

- The carboxylate group deprotonates to bind metals, while the triazole nitrogen participates in coordination, forming M–N bonds.

- Intermolecular hydrogen bonding and π-π stacking stabilize supramolecular architectures .

Substitution Reactions

The carboxylic acid group in HL undergoes typical derivatization reactions, enabling the synthesis of esters, amides, and hydrazides.

Esterification

Example :

- Yield : ~85% under reflux conditions .

- Application : Intermediate for hybrid molecules with anticancer activity .

Amide Formation

Reagents : Thionyl chloride (SOCl₂) followed by amines.

Products :

| Amine | Product Application | IC₅₀ (μM) vs. MCF-7 | Reference |

|---|---|---|---|

| Benzylamine | Anticancer hybrids | 15.6 | |

| 4-Nitroaniline | Enzyme inhibition studies | 23.9 |

Key Finding : Hybrids with electron-withdrawing substituents showed improved cytotoxicity .

Biochemical Interactions

HL and its derivatives interact with biological macromolecules, influencing therapeutic outcomes.

DNA Binding and Cleavage

- Mechanism : Intercalation into DNA via π-stacking of the aromatic rings, inducing strand breaks.

- Activity : Co(II) complexes exhibit higher cleavage efficiency than free HL .

Enzyme Inhibition

- CYP199A4 Binding : HL coordinates with heme iron in cytochrome P450 enzymes, inducing a red shift in the Soret band (424 nm) .

- Antifungal Action : Disruption of fungal cell membranes via reactive oxygen species (ROS) generation .

Oxidation and Reduction

The triazole ring participates in redox reactions under controlled conditions:

- Oxidation : Forms N-oxide derivatives using H₂O₂ or mCPBA.

- Reduction : Catalytic hydrogenation yields tetrahydrotriazole analogs, though this is less common.

Structural Diversification via Click Chemistry

HL serves as a precursor in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid exhibit significant anticancer properties. A study synthesized various hybrids and evaluated their cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. Notably, some compounds showed IC50 values ranging from 15.6 to 23.9 µM, indicating potential as selective anticancer agents with lower toxicity towards normal cells compared to traditional chemotherapeutics like doxorubicin .

Antifungal Properties

The compound also demonstrates antifungal activity. A study highlighted its effectiveness against several fungal strains, including Fusarium graminearum and Valsa mali, suggesting its utility in agricultural applications as a fungicide .

Coordination Chemistry

This compound serves as a ligand in the formation of metal-organic frameworks (MOFs). Research has shown that it can coordinate with metal ions such as cobalt to form complex structures with diverse properties:

- Synthesis of Coordination Polymers : Several cobalt(II) complexes were synthesized using this compound, which exhibited interesting structural diversity and magnetic properties. These complexes were characterized using techniques like X-ray diffraction and thermogravimetric analysis .

| Complex | Structure Type | Magnetic Properties | Photocatalytic Activity |

|---|---|---|---|

| Complex 1 | (3,6,6)-connected framework | Variable temperature magnetic susceptibility discussed | Excellent degradation of dyes |

| Complex 2 | Uninodal 4-connected topology | Exhibits unique magnetic behavior | Effective photocatalysis |

| Complex 3 | 2D → 3D supramolecular structure | Magnetic interactions analyzed | High photocatalytic efficiency |

| Complex 4 | (3,4,6)-connected network | Detailed magnetic susceptibility data available | Selective dye adsorption |

Material Science Applications

The compound's ability to form coordination polymers makes it suitable for applications in material science. Its complexes have shown potential for dye adsorption and photocatalytic degradation of pollutants such as methylene blue (MB) and methyl violet (MV), highlighting its environmental applications .

Case Studies

Case Study 1: Anticancer Hybrid Development

A series of synthesized hybrids based on the compound were evaluated for their anticancer properties. The most potent derivatives demonstrated not only enhanced cytotoxicity against cancer cells but also a favorable selectivity profile compared to standard treatments .

Case Study 2: Coordination Polymer Synthesis

The synthesis of cobalt(II) coordination polymers using this compound revealed significant structural diversity and potential applications in catalysis and environmental remediation due to their photocatalytic capabilities .

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.

Pathways Involved: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Additionally, it may interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the methylene bridge, resulting in different chemical properties and reactivity.

4-(1H-1,2,3-triazol-1-ylmethyl)benzoic acid: Contains a different triazole ring, leading to variations in biological activity and applications.

Uniqueness

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is unique due to the presence of the 1,2,4-triazole ring and the methylene bridge, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with 1H-1,2,4-triazole under specific conditions. A notable study successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (compounds 1–17), which were characterized using NMR and mass spectrometry (MS) techniques . The resulting compounds were evaluated for their anticancer properties against various cell lines.

Anticancer Properties

The primary focus of research on this compound is its anticancer activity. In vitro studies demonstrated that several synthesized hybrids exhibited potent inhibitory effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 15.6 to 23.9 µM , showing comparable or superior efficacy to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| Doxorubicin | 19.7 | 22.6 |

| Compound 2 | 18.7 | 25.7 |

| Compound 5 | 20.0 | 30.0 |

| Compound 14 | 15.6 | 23.9 |

| Compound 15 | 22.0 | 28.0 |

Notably, compounds 2 , 5 , 14 , and 15 not only demonstrated strong cytotoxicity but also showed minimal effects on normal cells (RPE-1), indicating a favorable therapeutic index . Further investigations revealed that compounds 2 and 14 induced apoptosis in MCF-7 cells, suggesting a mechanism involving programmed cell death as part of their anticancer activity .

The mechanism by which these compounds exert their biological effects appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis. The triazole moiety is believed to enhance binding affinity to target proteins involved in these pathways. Specifically, the interaction with DNA or RNA synthesis processes may contribute to their anticancer properties.

Additional Biological Activities

Beyond anticancer effects, some studies have explored other biological activities associated with triazole derivatives:

- Antioxidant Activity : Certain derivatives have shown significant radical scavenging activity in assays such as DPPH and ABTS, indicating potential antioxidant properties .

- Antimicrobial Effects : Preliminary studies suggest that triazole-based compounds may possess antimicrobial properties; however, further research is needed to elucidate these effects comprehensively .

Case Studies

A recent study highlighted the synthesis and biological evaluation of a new series of triazole derivatives based on nalidixic acid, which demonstrated promising antibacterial and antifungal activities alongside anticancer properties . This underscores the versatility of triazole derivatives in drug development.

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXUEFGFCMIONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390254 | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160388-54-5 | |

| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160388-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid a suitable ligand in the formation of coordination polymers?

A: 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid (hereafter referred to as "the ligand") possesses several structural features that make it an attractive building block for coordination polymers [, , ]:

Q2: How does the structure of the ligand impact the dimensionality and topology of the resulting coordination polymers?

A: Research demonstrates that subtle modifications in the ligand structure can significantly influence the final architecture of the coordination polymers formed [].

- Steric Effects: Replacing the triazole ring with a bulkier benzimidazole ring can hinder the coordination abilities of the ligand, leading to lower-dimensional structures [].

- Ligand Conformation: The ligand's flexibility allows it to adopt different conformations upon coordination, resulting in diverse network topologies. For example, the ligand can create a double-helical chain with Eu(III) ions, which then assembles into a 3D framework [].

Q3: Beyond structural diversity, are there other interesting properties observed in coordination polymers synthesized using this ligand?

A: Yes, some coordination polymers formed with this ligand exhibit notable luminescent properties []. For instance, complexes incorporating Ag(I) or Eu(III) ions have shown fluorescence in the solid state at room temperature, suggesting potential applications in areas like sensing and light-emitting materials [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.